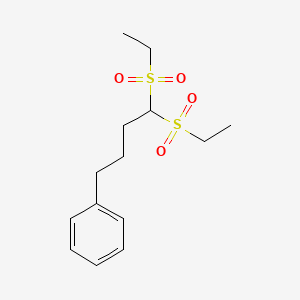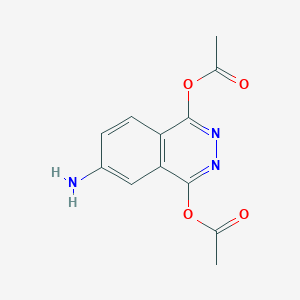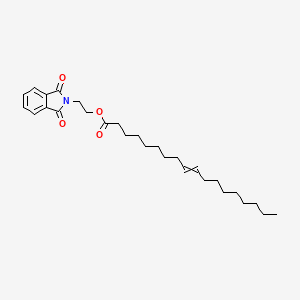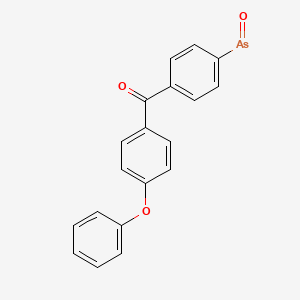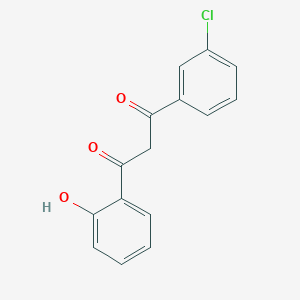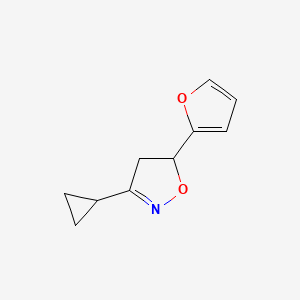
Manganese--yttrium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese–yttrium (2/1) is a compound that combines manganese and yttrium in a 2:1 ratio. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of manganese and yttrium results in a material that exhibits interesting magnetic, electronic, and structural characteristics.
準備方法
Synthetic Routes and Reaction Conditions
Manganese–yttrium (2/1) can be synthesized through various methods. One common approach involves the solid-state reaction of manganese (III) oxide and yttrium oxide. The reactants are mixed in a stoichiometric ratio and ground together in an agate mortar and pestle. The mixture is then pressed into pellets and heated in an alumina crucible at high temperatures, typically around 1000°C .
Industrial Production Methods
Industrial production of manganese–yttrium (2/1) often involves similar solid-state reaction techniques but on a larger scale. The reactants are mixed in large ball mills to ensure thorough mixing and then pressed into larger pellets or compacts. These are then heated in industrial furnaces under controlled atmospheres to achieve the desired phase and purity .
化学反応の分析
Types of Reactions
Manganese–yttrium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese–yttrium (2/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions often involve the replacement of yttrium or manganese with other metals or elements under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of manganese oxides and yttrium oxides, while reduction may yield metallic manganese and yttrium .
科学的研究の応用
Manganese–yttrium (2/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Research is ongoing into its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: The compound is being studied for its potential use in drug delivery systems and as a component in medical devices.
Industry: Manganese–yttrium (2/1) is used in the production of advanced materials, including high-performance magnets and electronic components
作用機序
The mechanism by which manganese–yttrium (2/1) exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with cellular components and influence various biochemical processes. For example, manganese ions can activate certain enzymes and signaling pathways, while yttrium ions can affect cellular structures and functions .
類似化合物との比較
Similar Compounds
Yttrium manganese oxide (YMnO3): This compound has similar magnetic and electronic properties but differs in its crystal structure and specific applications.
Yttrium indium manganese oxide (YInMnO3): Known for its vibrant blue color, this compound is used as a pigment and has different optical properties compared to manganese–yttrium (2/1)
Uniqueness
Manganese–yttrium (2/1) is unique due to its specific ratio of manganese to yttrium, which results in distinct magnetic and electronic properties.
特性
CAS番号 |
12033-02-2 |
|---|---|
分子式 |
Mn2Y |
分子量 |
198.78193 g/mol |
IUPAC名 |
manganese;yttrium |
InChI |
InChI=1S/2Mn.Y |
InChIキー |
QOSAADCSBTZLHH-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
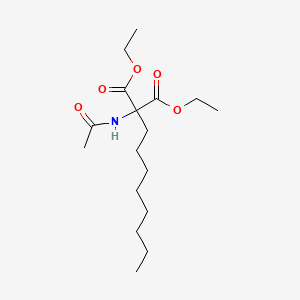
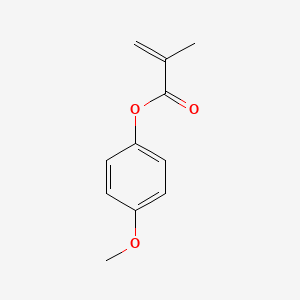
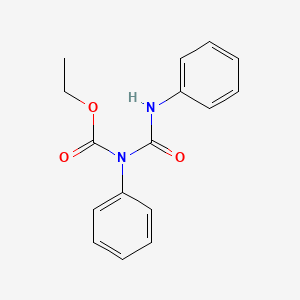
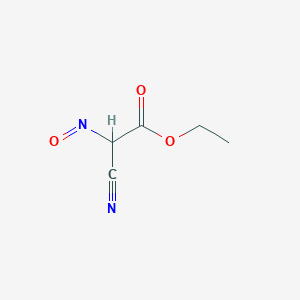
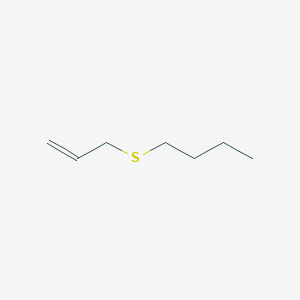
![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
